Solochrome Black

Description

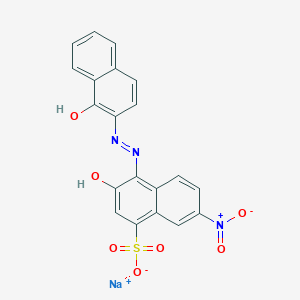

Structure

3D Structure of Parent

Properties

CAS No. |

1787-61-7 |

|---|---|

Molecular Formula |

C20H13N3NaO7S+ |

Molecular Weight |

462.4 g/mol |

IUPAC Name |

sodium 3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C20H13N3O7S.Na/c24-17-10-18(31(28,29)30)15-9-12(23(26)27)6-7-14(15)19(17)22-21-16-8-5-11-3-1-2-4-13(11)20(16)25;/h1-10,24-25H,(H,28,29,30);/q;+1 |

InChI Key |

AMMWFYKTZVIRFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

1787-61-7 |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Eriochrome Black T; NSC 7223; NSC-7223; NSC7223. |

Origin of Product |

United States |

Foundational & Exploratory

Solochrome Black T chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Solochrome Black T, also known by the names Eriochrome Black T and Mordant Black 11, is an azo dye that functions as a crucial complexometric indicator in analytical chemistry. Its primary application lies in the quantitative determination of metal ions, most notably in measuring the hardness of water through complexometric titrations with ethylenediaminetetraacetic acid (EDTA). This guide provides an in-depth overview of its chemical structure, properties, and a detailed experimental protocol for its use in water hardness determination.

Chemical Structure and Properties

This compound T is the sodium salt of 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonic acid.[1] Its structure features multiple functional groups, including hydroxyl, azo, nitro, and sulfonic acid groups, which are responsible for its chelating and indicator properties.

Chemical Structure:

The key physicochemical properties of this compound T are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C20H12N3NaO7S[1][2][3][4] |

| Molecular Weight | 461.38 g/mol [1][2][3][4] |

| Appearance | Dark red/brown to brownish-black powder[1][2] |

| CAS Number | 1787-61-7[1][3] |

| Solubility in Water | 50 g/L at 20 °C[2] |

| pKa1 | 6.2[1] |

| pKa2 | 11.55[1] |

| pH of 10 g/L solution | 3.7 (at 20 °C) |

Mechanism of Action in Complexometric Titrations

The utility of this compound T as a metal ion indicator is based on its ability to form a colored complex with metal ions. In a buffered solution at a pH of approximately 10, the deprotonated form of this compound T is blue.[1] When metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) are present, they form a less stable, wine-red complex with the indicator.[1][2]

During a complexometric titration with EDTA, the EDTA, being a stronger chelating agent, progressively binds with the free metal ions. Once all the free metal ions are complexed by EDTA, the EDTA then displaces the metal ions from the weaker indicator-metal complex. This releases the free indicator, causing a sharp color change from wine-red to blue, which signals the endpoint of the titration.[1][5]

The logical workflow of this process is illustrated in the diagram below:

Caption: Logical workflow of this compound T as an indicator in the complexometric titration of metal ions with EDTA.

Experimental Protocol: Determination of Water Hardness

This protocol details the methodology for determining the total hardness of a water sample using this compound T as an indicator in an EDTA titration.

1. Materials and Reagents:

-

Standard EDTA Solution (0.01 M): Dissolve 3.723 g of disodium ethylenediaminetetraacetate dihydrate in distilled water and dilute to 1 L.

-

Ammonia Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with distilled water.

-

This compound T Indicator Solution: Dissolve 0.5 g of this compound T in 100 mL of triethanolamine or a suitable alcohol.

-

Water Sample

-

Burette, Pipette, Conical Flask, and other standard laboratory glassware.

2. Experimental Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 50 mL) of the water sample into a 250 mL conical flask.

-

Buffering: Add 1-2 mL of the ammonia buffer solution to the water sample to adjust the pH to approximately 10. This is crucial for the proper functioning of the indicator and the stability of the metal-EDTA complex.

-

Indicator Addition: Add 2-3 drops of the this compound T indicator solution to the flask. The solution should turn a wine-red color if calcium or magnesium ions are present.[1][2]

-

Titration: Fill a burette with the standard 0.01 M EDTA solution and record the initial volume. Titrate the water sample with the EDTA solution while constantly swirling the flask.

-

Endpoint Determination: Continue the titration until the color of the solution changes from wine-red to a distinct blue. The endpoint is reached when the last tinge of red disappears.[1]

-

Recording and Calculation: Record the final volume of EDTA used. The total hardness of the water, expressed as mg/L of CaCO₃, can be calculated using the following formula:

Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used (in L)

-

M_EDTA = Molarity of the EDTA solution (in mol/L)

-

100.09 = Molar mass of CaCO₃ (in g/mol )

-

V_sample = Volume of the water sample (in L)

-

The experimental workflow is visualized in the diagram below:

Caption: Step-by-step experimental workflow for the determination of water hardness using this compound T and EDTA titration.

References

Eriochrome Black T Indicator: A Technical Guide to its Color Change Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core mechanisms governing the color change of Eriochrome Black T (EBT), a critical indicator in complexometric titrations. We will explore the intricate interplay of pH, metal ion coordination, and competitive chelation that defines its function. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for laboratory applications.

The Core Mechanism: pH and Metal Ion Coordination

Eriochrome Black T is an azo dye whose color is dependent on both the pH of the solution and the presence of metal ions.[1][2] Its utility as an indicator stems from the distinct color difference between its free form and its metal-complexed form at a specific pH.[3][4] The process is primarily used in titrations with ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent.[5]

The Role of pH

EBT is a polyprotic acid, which can be represented as H₂In⁻ in its acidic form. It undergoes successive deprotonation steps as the pH increases, resulting in different colored species. The two key pKa values are approximately 6.3 and 11.5.[1][6]

-

Below pH 6.3: The dominant species is the reddish H₂In⁻.[6]

-

Between pH 7 and 11: The indicator loses a proton to form the sky blue HIn²⁻ species. This is the optimal pH range for titrations.[6][7]

-

Above pH 11.5: A second proton is lost, forming the orange-colored In³⁻ species.[6]

For complexometric titrations, the pH is typically buffered to around 10.[5][8] This ensures that the dominant form of the free indicator is the blue HIn²⁻, providing a clear starting color before the metal-EBT complex is formed.

Formation of the Metal-EBT Complex

In the presence of divalent metal cations like Mg²⁺ and Ca²⁺ at a pH of 10, EBT (in its blue HIn²⁻ form) donates a pair of electrons to form a stable, wine-red colored complex (MIn⁻).[6][8][9] The formation of this metal-indicator complex is the crucial first step in the titration, imparting the initial wine-red color to the solution.[5]

The Titration Endpoint

The titration proceeds by the addition of EDTA (commonly as its disodium salt, H₂Y²⁻). EDTA is a stronger chelating agent than EBT and forms a more stable, colorless complex with the metal ions.[5][10] As EDTA is added, it systematically sequesters the metal ions from the solution. Once all free metal ions are complexed, the EDTA begins to displace the metal ions from the wine-red MIn⁻ complex.

MIn⁻ (Wine-Red) + H₂Y²⁻ (EDTA) → MY²⁻ (Colorless Metal-EDTA Complex) + HIn²⁻ (Blue)

When the last of the metal ions are removed from the EBT complex, the indicator is liberated back to its free, blue HIn²⁻ form. This sharp color change from wine-red to sky blue signals the equivalence point of the titration.[5][9]

Signaling Pathway Visualization

The following diagram illustrates the equilibrium shifts responsible for the color change of the Eriochrome Black T indicator during a complexometric titration.

Caption: The pH-dependent forms of EBT and the titration mechanism at pH 10.

Quantitative Data

The effectiveness of the EBT indicator system is governed by the relative stability of the complexes formed and the dissociation constants of the indicator itself.

Table 1: Dissociation Constants of Eriochrome Black T

| Constant | pKa Value | pH Range Transition |

| pKa₂ | ~6.3 | Transition from H₂In⁻ (Red) to HIn²⁻ (Blue)[1][6] |

| pKa₃ | ~11.5 | Transition from HIn²⁻ (Blue) to In³⁻ (Orange)[1][6] |

Table 2: Stability Constants (log K_f) of Metal Complexes

| Metal Ion | log K_f (Metal-EDTA Complex) | log K_f (Metal-EBT Complex) |

| Mg²⁺ | 8.79[11] | ~7.0 |

| Ca²⁺ | 10.69[11] | ~5.4 |

| Zn²⁺ | 16.50[11] | ~12.9 |

| Ni²⁺ | 18.62[11] | ~14.0 |

Note: Stability constants can vary with temperature and ionic strength. The values provided are representative. The Metal-EDTA complex must be significantly more stable than the Metal-EBT complex for a sharp endpoint.

Experimental Protocols

The following is a detailed methodology for the determination of water hardness using a standard EDTA titration with Eriochrome Black T indicator.

Reagent Preparation

-

Standard 0.01 M EDTA Solution: Dry the dihydrate of the disodium salt (Na₂H₂Y·2H₂O) at 80°C for one hour.[12] Accurately weigh approximately 3.72 g and dissolve it in 1 L of deionized water. A small amount of NaOH can be added to aid dissolution, as a pH of around 8 is ideal.[13]

-

Ammonia Buffer Solution (pH 10): Dissolve 64 g of ammonium chloride (NH₄Cl) in approximately 570 mL of concentrated ammonia solution (NH₄OH) and dilute to 1 L with deionized water.

-

Eriochrome Black T Indicator Solution: Dissolve 0.4 g of EBT powder in 100 mL of 95% ethanol.[9] This solution is stable for at least two months.[9] Alternatively, grind 0.2 g of EBT with 100 g of NaCl to create a dry powder indicator.[14]

Titration Procedure

-

Sample Preparation: Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.[5]

-

pH Adjustment: Add 1-2 mL of the ammonia buffer solution to bring the sample to a pH of approximately 10.[5][12]

-

Indicator Addition: Add 3-5 drops of the EBT indicator solution or a small scoop (~0.2 g) of the solid mixture.[5][14] The solution should turn a distinct wine-red color, indicating the formation of the metal-EBT complex.[5]

-

Titration: Titrate the sample with the standard 0.01 M EDTA solution from a burette.[5] Swirl the flask continuously. As the endpoint is approached, the solution will turn purple.[5]

-

Endpoint Determination: The endpoint is reached when the color makes a final, sharp transition from wine-red/purple to a clear, sky blue.[5][9] This indicates that all metal ions have been complexed by the EDTA.

-

Calculation: Record the volume of EDTA used and calculate the concentration of metal ions (hardness) in the sample.

Experimental Workflow Visualization

The diagram below outlines the sequential steps for performing a complexometric titration to determine water hardness.

Caption: A standard workflow for water hardness determination using EBT and EDTA.

References

- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy [ccspublishing.org.cn]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. gspchem.com [gspchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemiis.com [chemiis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. nemi.gov [nemi.gov]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. chromedia.org [chromedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemtalk.com.au [chemtalk.com.au]

- 14. scribd.com [scribd.com]

Technical Guide: Molar Absorptivity of Solochrome Black T in Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solochrome Black T, also known as Eriochrome Black T (EBT), is an azo dye widely utilized as a complexometric indicator, particularly in the determination of water hardness. Its application in various analytical and research fields necessitates a thorough understanding of its spectrophotometric properties. This technical guide provides an in-depth overview of the molar absorptivity of this compound T in ethanol. While a definitive molar absorptivity value in absolute ethanol is not consistently reported in the literature, this guide outlines the key spectral characteristics and presents a detailed experimental protocol for its determination.

Spectrophotometric Properties of this compound T in Ethanolic Solutions

The molar absorptivity of a compound is a measure of how strongly it absorbs light at a particular wavelength. It is an intrinsic property of the substance in a given solvent. The UV-Visible absorption spectrum of this compound T in ethanolic solutions is characterized by a maximum absorption wavelength (λmax) in the visible range.

Based on available data, the spectrophotometric properties of this compound T in ethanol-containing solutions are summarized below. It is important to note that the solvent composition can influence the λmax.

| Parameter | Value | Solvent | Citation |

| Maximum Wavelength (λmax) | 567 nm | Aqueous solution of 96% ethanol | [1] |

| Maximum Wavelength (λmax) | 566 nm | Not specified | [2] |

| Spectral Profile | Exhibits concentration-dependent spectral changes | Aqueous solution with 10% Ethanol | [3] |

Note: The concentration-dependent spectral changes suggest that this compound T may form different molecular species at higher concentrations, which can affect the linearity of the Beer-Lambert law.[3]

Experimental Protocol for Determination of Molar Absorptivity

The molar absorptivity (ε) of this compound T in ethanol can be determined experimentally using the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the solution (mol·L⁻¹)

Materials and Equipment

-

This compound T (analytical grade)

-

Ethanol (spectroscopic grade, 95% or absolute)

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Pipettes (graduated and volumetric)

-

Analytical balance

-

UV-Visible spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Methodology

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound T powder using an analytical balance.

-

Dissolve the powder in a known volume of ethanol in a volumetric flask to prepare a stock solution of a specific molar concentration. For example, a 100 µM stock solution can be prepared.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 80 µM, 60 µM, 40 µM, 20 µM, 10 µM).

-

Use volumetric flasks and pipettes to ensure accuracy in dilutions.

-

-

Determination of Maximum Wavelength (λmax):

-

Use one of the standard solutions (e.g., 40 µM) to scan the absorbance across the visible spectrum (e.g., 400-700 nm) using the spectrophotometer.

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

-

Measurement of Absorbance:

-

Set the spectrophotometer to the determined λmax.

-

Use ethanol as a blank to calibrate the spectrophotometer to zero absorbance.

-

Measure the absorbance of each standard solution, starting from the least concentrated to the most concentrated.

-

Ensure to rinse the cuvette with the next solution to be measured.

-

-

Data Analysis and Calculation of Molar Absorptivity:

-

Plot a calibration curve of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.

-

Determine the slope of the line, which is equal to εb (molar absorptivity multiplied by the path length).

-

Since the path length (b) is typically 1 cm, the slope of the line is equal to the molar absorptivity (ε).

-

Visual Representations

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the molar absorptivity of this compound T in ethanol.

Caption: Workflow for determining the molar absorptivity of this compound T.

Beer-Lambert Law Relationship

The logical relationship defined by the Beer-Lambert Law is visualized below.

Caption: Relationship of variables in the Beer-Lambert Law.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Eriochrome Black T

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Eriochrome Black T (EBT), a widely used complexometric indicator and mordant dye. The following sections detail the chemical principles, experimental protocols, and safety considerations for the laboratory-scale preparation of high-purity Eriochrome Black T.

Introduction

Eriochrome Black T, also known as Solochrome Black T or C.I. Mordant Black 11, is an azo dye with the chemical formula C₂₀H₁₂N₃NaO₇S.[1] Its primary application in analytical chemistry is as a metal indicator in complexometric titrations, particularly for the determination of water hardness.[1] The synthesis of Eriochrome Black T involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with an activated aromatic compound.

Synthesis of Eriochrome Black T

The synthesis of Eriochrome Black T proceeds via the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid and its subsequent coupling with 1-naphthol (alpha-naphthol).

Chemical Reaction Scheme

The overall reaction can be depicted as follows:

Step 1: Diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

Step 2: Azo coupling with 1-Naphthol

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Purity |

| 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid | 6259-63-8 | C₁₀H₈N₂O₆S | ≥ 98% |

| 1-Naphthol (alpha-Naphthol) | 90-15-3 | C₁₀H₈O | ≥ 99% |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | ≥ 99% |

| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | HCl | ACS Grade |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | ≥ 98% |

| Sodium Carbonate (Na₂CO₃), anhydrous | 497-19-8 | Na₂CO₃ | ≥ 99.5% |

| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | ACS Grade |

| Distilled or Deionized Water | 7732-18-5 | H₂O | - |

Equipment:

-

Beakers (various sizes)

-

Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Buchner funnel and filter flask

-

Vacuum source

-

pH meter or pH indicator paper

-

Glass stirring rods

-

Heating mantle or hot plate

-

Thermometer

Procedure:

Part A: Diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

-

In a 250 mL beaker, prepare a solution of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid (e.g., 5.0 g, 17.6 mmol) in 100 mL of distilled water containing sodium hydroxide (e.g., 0.7 g, 17.5 mmol). Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add concentrated hydrochloric acid (e.g., 5 mL) to the cooled solution. A fine precipitate of the amine salt may form.

-

In a separate beaker, dissolve sodium nitrite (e.g., 1.3 g, 18.8 mmol) in 10 mL of distilled water.

-

Add the sodium nitrite solution dropwise to the cold suspension of the amine salt over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Part B: Azo Coupling Reaction

-

In a 500 mL beaker, dissolve 1-naphthol (e.g., 2.5 g, 17.3 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this alkaline 1-naphthol solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline 1-naphthol solution.

-

During the addition, maintain the temperature below 10 °C and ensure the reaction mixture remains alkaline by adding a 20% sodium carbonate solution as needed to keep the pH around 8-9.

-

A dark-colored precipitate of Eriochrome Black T will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

Workflow Diagram

Caption: Synthesis workflow for Eriochrome Black T.

Purification of Eriochrome Black T

The crude Eriochrome Black T precipitate is purified by salting out and subsequent recrystallization.

Experimental Protocol

Procedure:

-

Salting Out: To the reaction mixture containing the crude EBT precipitate, add solid sodium chloride (NaCl) portion-wise with stirring until the dye is fully precipitated. This process, known as salting out, reduces the solubility of the dye in the aqueous medium.

-

Filtration and Washing: Filter the crude Eriochrome Black T using a Buchner funnel under vacuum. Wash the filter cake with a cold saturated NaCl solution to remove unreacted starting materials and other water-soluble impurities.

-

Recrystallization:

-

Transfer the crude EBT to a beaker.

-

Dissolve the crude solid in a minimum amount of hot water (or a mixture of ethanol and water). The choice of solvent may require some small-scale trials to find the optimal conditions. The goal is to use a solvent in which the dye is highly soluble at high temperatures and poorly soluble at low temperatures.[2]

-

Once the dye is dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization).

-

-

Drying: Dry the purified Eriochrome Black T crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.

Purification Workflow Diagram

Caption: Purification workflow for Eriochrome Black T.

Characterization and Data

The purity and identity of the synthesized Eriochrome Black T can be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | Dark brown to black powder |

| Molecular Weight | 461.38 g/mol |

| Melting Point | Decomposes above 200 °C |

| Solubility | Soluble in water, slightly soluble in ethanol |

| UV-Vis (in water) | λmax ≈ 530-570 nm (pH dependent)[3] |

| Theoretical Yield | Based on the limiting reagent (typically 1-naphthol) |

| Expected Purity | > 95% after purification |

Safety and Handling

It is imperative to adhere to standard laboratory safety protocols when synthesizing and handling Eriochrome Black T and its precursors.

-

4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid: May cause skin and respiratory irritation.[4]

-

1-Naphthol (alpha-Naphthol): Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe eye irritation and may cause damage to organs.[5][6]

-

Sodium Nitrite: A strong oxidizing agent. Contact with acids can produce toxic nitrogen oxides.[7][8]

-

Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[1]

-

Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety goggles or a face shield.

-

Work in a well-ventilated fume hood.

-

Wear a lab coat.

Handling Precautions:

-

Avoid inhalation of dusts and vapors.

-

Prevent contact with skin and eyes.

-

Keep sodium nitrite away from combustible materials and acids.

-

The diazotization reaction should be carried out at low temperatures as diazonium salts can be explosive when dry and at elevated temperatures.

Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis and purification of Eriochrome Black T, while involving multiple steps, can be successfully achieved in a laboratory setting by following the detailed protocols outlined in this guide. Careful control of reaction conditions, particularly temperature and pH, is crucial for obtaining a good yield and high purity of the final product. Adherence to strict safety measures is essential throughout the entire process. The characterization data provided serves as a benchmark for verifying the identity and purity of the synthesized compound.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. mt.com [mt.com]

- 3. Absorption [Eriochrome Black T] | AAT Bioquest [aatbio.com]

- 4. fishersci.dk [fishersci.dk]

- 5. a-Naphthol Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. nj.gov [nj.gov]

- 8. wfxcchemical.com [wfxcchemical.com]

A Comprehensive Technical Guide to Solochrome Black T: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solochrome Black T, a versatile complexometric indicator and azo dye. This document consolidates its various synonyms and alternative names, presents its key physicochemical properties in a structured format, and offers detailed experimental protocols for its principal applications.

Nomenclature: Synonyms and Alternative Names

This compound T is known by a multitude of names in scientific literature and commercial listings. "Eriochrome Black T" is the most common synonym and is often used interchangeably.[1][2] A comprehensive list of its alternative names is provided below to aid in literature searches and material sourcing.

| Category | Name |

| Common Synonyms | Eriochrome Black T, this compound T, Mordant Black 11[1][3][4] |

| IUPAC Names | Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate, Sodium 4-[2-(1-hydroxynaphthalen-2-yl)hydrazin-1-ylidene]-7-nitro-3-oxo-3,4-dihydronaphthalene-1-sulfonate, 1-Naphthalenesulfonic acid, 3-hydroxy-4-((1-hydroxy-2-naphthalenyl)azo)-7-nitro-, monosodium salt[5][6] |

| Chemical Identifiers | CAS Number: 1787-61-7, C.I. 14645[5] |

| Other Names | Acid Chrome Black A, Acid Chrome Black ET, Alizarine Chrome Black PT, Calcochrome Black T, Chrome Black T, Chrome Black PB, Erio T, ET-00, Fast Chrome Black T, Mordant Black 2B, Potting Black C, Superchrome Black TS[2][7] |

Physicochemical Properties

This compound T is a brownish-black powder with a faint metallic sheen.[8] It is moderately soluble in water and alcohol. The following table summarizes its key quantitative properties.

| Property | Value |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S[5] |

| Molecular Weight | 461.38 g/mol [5] |

| Appearance | Brownish-black to black powder[3] |

| Solubility in Water | 50 g/L at 20 °C[4] |

| pKa | 6.3, 11.55[5] |

| Absorption Maximum (λmax) | 612-616 nm (in pH 10.0 buffer) |

| Acute Oral Toxicity (LD50) | 17590 mg/kg (Rat) |

Logical Relationship of Names

The various names for this compound can be understood in a hierarchical and relational manner, as depicted in the diagram below.

Caption: Relationship between the primary name and its key synonyms and identifiers.

Experimental Protocols

This compound T is a cornerstone indicator in complexometric titrations for the determination of metal ion concentrations, most notably water hardness. It is also employed in spectrophotometric analysis.

Determination of Water Hardness by EDTA Titration

This protocol details the determination of total hardness (Ca²⁺ and Mg²⁺) in a water sample using a standardized EDTA solution and this compound T as the indicator.

Principle: At a pH of approximately 10, this compound T forms a wine-red complex with calcium and magnesium ions. When titrated with EDTA, a stronger chelating agent, the metal ions are sequestered from the indicator, resulting in a color change from wine-red to a distinct blue at the endpoint.[7]

Reagents:

-

Standard EDTA Solution (0.01 M): Dissolve 3.723 g of disodium EDTA dihydrate in deionized water and dilute to 1 L.

-

Ammonia Buffer Solution (pH 10): Prepare by adding a suitable amount of ammonium chloride to concentrated ammonium hydroxide.

-

This compound T Indicator Solution: Dissolve 0.5 g of this compound T and 4.5 g of hydroxylamine hydrochloride in 100 mL of ethanol.[3]

-

Water Sample

Procedure:

-

Pipette a known volume (e.g., 50.0 mL) of the water sample into a 250 mL Erlenmeyer flask.

-

Add 1-2 mL of the ammonia buffer solution to adjust the pH to approximately 10.

-

Add 2-3 drops of the this compound T indicator solution. The solution should turn a wine-red color.[7]

-

Titrate the solution with the standard 0.01 M EDTA solution from a burette with constant swirling.

-

The endpoint is reached when the color changes from wine-red to a clear blue.[7]

-

Record the volume of EDTA solution used.

-

Repeat the titration for concordant results.

Calculation of Total Hardness: Total Hardness (in mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample Where:

-

V_EDTA = Volume of EDTA solution used (in L)

-

M_EDTA = Molarity of EDTA solution (in mol/L)

-

100.09 = Molar mass of CaCO₃ (in g/mol )

-

V_sample = Volume of the water sample (in L)

Spectrophotometric Determination of Holmium (III)

This protocol outlines the use of this compound T for the quantitative determination of Holmium (III) in an aqueous solution.

Principle: this compound T forms a stable violet-colored complex with Holmium (III) at a pH of 5. The absorbance of this complex is measured spectrophotometrically and is proportional to the concentration of Holmium (III), following the Beer-Lambert law within a specific concentration range.[9]

Reagents:

-

Holmium (III) Stock Solution: A standard solution of known concentration.

-

This compound T Reagent Solution: A solution of known concentration in deionized water.

-

Buffer Solution (pH 5)

Procedure:

-

Prepare a series of standard solutions of Holmium (III) of varying concentrations.

-

To each standard solution, add a fixed amount of the this compound T reagent solution and the pH 5 buffer.

-

Allow the solutions to stand for a specified time to ensure complete complex formation.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Holmium (III)-Solochrome Black T complex using a spectrophotometer.

-

Prepare a calibration curve by plotting the absorbance versus the concentration of the Holmium (III) standard solutions.

-

Prepare the unknown sample in the same manner as the standards and measure its absorbance.

-

Determine the concentration of Holmium (III) in the unknown sample by interpolating its absorbance on the calibration curve.

Experimental Workflow: Water Hardness Titration

The following diagram illustrates the key steps in the experimental workflow for determining water hardness using EDTA titration with this compound T.

Caption: Workflow for the determination of water hardness using EDTA titration.

References

- 1. chemtalk.com.au [chemtalk.com.au]

- 2. Calcium Analysis By Edta Titration [jornadascyt2023.sanfrancisco.utn.edu.ar]

- 3. Chrominfo: Preparation of eriochrome black T indicator solution [chrominfo.blogspot.com]

- 4. canterbury.ac.nz [canterbury.ac.nz]

- 5. nemi.gov [nemi.gov]

- 6. SPECTROPHTOMETERIC DETERMINATION OF HOLMIUM (III) WITH this compound T REAGENT | Semantic Scholar [semanticscholar.org]

- 7. gspchem.com [gspchem.com]

- 8. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 9. researchgate.net [researchgate.net]

pH-Dependent Spectral Characteristics of Solochrome Black: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solochrome Black, also widely known as Eriochrome Black T (EBT), is an azo dye extensively utilized as a metal indicator in complexometric titrations and as a pH indicator. Its pronounced color changes in response to varying pH levels are a direct consequence of alterations in its molecular structure and electron distribution. Understanding the pH-dependent spectral characteristics of this compound is crucial for its accurate application in analytical chemistry and for the development of new analytical methods. This technical guide provides an in-depth overview of the spectral behavior of this compound across a range of pH values, detailed experimental protocols for its characterization, and a visualization of its acid-base equilibria.

pH-Dependent Equilibria and Spectral Data

This compound is a polyprotic acid that can exist in three distinct forms in aqueous solution, each with a characteristic color and absorption spectrum. The transitions between these forms are governed by the pH of the solution. The two hydroxyl groups of the dye molecule undergo deprotonation at different pH values, leading to the observed color changes. The pKa values for these transitions are approximately 6.2 and 11.5.[1]

The equilibrium can be represented as follows:

H₂In⁻ (Red) ⇌ HIn²⁻ (Blue) ⇌ In³⁻ (Orange)

The spectral characteristics of each species are summarized in the table below.

| pH Range | Dominant Species | Color | Absorption Maximum (λmax) |

| < 6.2 | H₂In⁻ | Red | ~520-530 nm |

| 7 - 11 | HIn²⁻ | Blue | ~615-630 nm |

| > 11.5 | In³⁻ | Orange | ~480-490 nm |

Experimental Protocols

The following protocols describe the methodology for determining the pH-dependent spectral characteristics of this compound.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

-

This compound T (analytical grade)

-

Ethanol (95%)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.1 g of this compound T powder.

-

Dissolve the powder in 50 mL of 95% ethanol in a 100 mL volumetric flask.

-

Once fully dissolved, dilute the solution to the 100 mL mark with distilled or deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity. This will be the stock solution.

Preparation of Buffer Solutions

Objective: To prepare a series of buffer solutions to maintain constant pH values for spectral measurements.

Materials:

-

Citric acid

-

Sodium phosphate dibasic

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

pH meter

-

Volumetric flasks

-

Beakers

Procedure:

-

Prepare a universal buffer solution (e.g., Britton-Robinson buffer) by mixing equal volumes of 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid.

-

Prepare a series of buffer solutions with pH values ranging from 2 to 13 by adding appropriate amounts of 0.2 M NaOH or 0.2 M HCl to aliquots of the universal buffer solution.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10) before measuring and adjusting the pH of the prepared buffer solutions.

Spectrophotometric Analysis

Objective: To measure the absorption spectra of this compound at different pH values and determine the absorption maxima (λmax).

Materials:

-

This compound stock solution

-

Prepared buffer solutions (pH 2-13)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Pipettes

Procedure:

-

For each pH value, pipette a small, constant volume of the this compound stock solution into a volumetric flask and dilute it with the corresponding buffer solution to a final desired concentration (e.g., 1 x 10⁻⁵ M).

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the spectrophotometer to scan a wavelength range of 400 nm to 700 nm.

-

Use the respective buffer solution as a blank to zero the spectrophotometer.

-

Rinse a cuvette with the this compound solution at a specific pH and then fill the cuvette with the solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for each pH value.

-

Repeat the measurement for all the prepared buffer solutions.

Signaling Pathway and Logical Relationships

The pH-dependent color change of this compound is a result of the protonation and deprotonation of its hydroxyl groups. The following diagram illustrates the equilibrium between the different ionic forms of this compound in response to changes in pH.

Caption: pH-dependent equilibrium of this compound.

Conclusion

The spectral characteristics of this compound are intrinsically linked to the pH of its environment. By understanding the relationship between its different protonated species and their corresponding absorption spectra, researchers can effectively utilize this compound as a reliable indicator in a variety of chemical analyses. The provided protocols offer a standardized approach to characterizing these properties, ensuring accurate and reproducible results.

References

The Chelation Chemistry of Eriochrome Black T with Metal Ions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelation chemistry of Eriochrome Black T (EBT) with various metal ions. It delves into the quantitative aspects of these interactions, details the experimental methodologies for their characterization, and visualizes the underlying chemical processes. This document is intended to be a valuable resource for researchers in analytical chemistry, coordination chemistry, and drug development who utilize or study the principles of metal ion chelation.

Introduction to Eriochrome Black T and its Chelation Properties

Eriochrome Black T (EBT), a complexometric indicator, is an azo dye widely recognized for its application in analytical chemistry, particularly in the determination of water hardness.[1][2][3] Its utility stems from its ability to form distinctly colored complexes with a variety of metal ions. In its deprotonated, free form, EBT is blue.[4][5] Upon chelation with metal ions such as magnesium (Mg²⁺), calcium (Ca²⁺), and others, it forms a wine-red complex.[1][5] This distinct color change serves as a precise indicator for the endpoint in complexometric titrations, most notably with ethylenediaminetetraacetic acid (EDTA).[1][3]

The chelation capability of EBT arises from its molecular structure, which features hydroxyl (-OH) and azo (-N=N-) functional groups positioned in such a way that they can coordinate with a metal ion, forming a stable ring structure. This interaction is pH-dependent, with the optimal range for complex formation and color change typically being between pH 7 and 11.[5]

Quantitative Data on EBT-Metal Ion Chelation

The stability of the complexes formed between EBT and metal ions is a critical parameter in understanding and predicting their behavior in solution. This stability is quantified by the formation constant (log Kƒ) and the associated thermodynamic parameters: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Formation Constants

The following table summarizes the formation constants for 1:1 complexes of various metal ions with Eriochrome Black T in a 50% (v/v) ethanol-water medium at 25°C.

| Metal Ion | log Kƒ |

| Fe(III) | 19.80 |

| Cu(II) | 19.30 |

| Hg(II) | 18.90 |

| Pb(II) | 16.50 |

| Ni(II) | 15.50 |

| Zn(II) | 14.70 |

| Cd(II) | 13.80 |

| Co(II) | 12.90 |

Data sourced from Masoud et al., 2002.

Thermodynamic Parameters

The thermodynamic parameters provide insight into the nature of the chelation process. The data presented below corresponds to the formation of 1:1 EBT complexes in a 50% (v/v) ethanol-water medium.

| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Fe(III) | -113.0 | -25.0 | 295 |

| Cu(II) | -110.1 | -23.1 | 292 |

| Hg(II) | -107.8 | -21.8 | 288 |

| Pb(II) | -94.1 | -19.1 | 251 |

| Ni(II) | -88.4 | -17.4 | 238 |

| Zn(II) | -83.9 | -16.9 | 225 |

| Cd(II) | -78.7 | -15.7 | 211 |

| Co(II) | -73.6 | -14.6 | 198 |

Data sourced from Masoud et al., 2002.

Experimental Protocols

The determination of the stoichiometry and stability of EBT-metal ion complexes can be achieved through several well-established experimental techniques.

Spectrophotometric Determination of Stoichiometry: Job's Method of Continuous Variation

This method is employed to determine the metal-to-ligand ratio in a complex.[6][7][8]

Methodology:

-

Preparation of Equimolar Solutions: Prepare stock solutions of the metal salt and Eriochrome Black T of the same molar concentration.

-

Preparation of the Series: Prepare a series of solutions by mixing the metal and EBT solutions in varying mole fractions, while keeping the total molar concentration constant. The total volume of each solution should also be kept constant.

-

pH Adjustment: Adjust the pH of each solution to the optimal range for complex formation (typically pH 7-11) using a suitable buffer (e.g., ammonia-ammonium chloride buffer).[1]

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-EBT complex. This wavelength should be one where the free ligand has minimal absorbance.

-

Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The plot will typically consist of two linear portions that intersect at a maximum, which corresponds to the stoichiometry of the complex.[9]

Potentiometric Determination of Formation Constants

This method relies on monitoring the change in pH of a solution containing the ligand upon the addition of a metal ion to determine the formation constant of the complex.[10][11][12]

Methodology:

-

Reagent Preparation:

-

Prepare a standard solution of the metal salt of known concentration.

-

Prepare a solution of Eriochrome Black T of known concentration.

-

Prepare a standard solution of a strong base (e.g., NaOH) and a standard solution of a strong acid (e.g., HCl).

-

Prepare a background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the EBT solution in a thermostated titration vessel. Add the background electrolyte.

-

-

Titration Procedure:

-

Perform a titration of the EBT solution with the standard strong base to determine its protonation constants.

-

In a separate experiment, add a known amount of the metal salt solution to the EBT solution.

-

Titrate the mixture of the metal ion and EBT with the standard strong base.

-

-

Data Analysis:

-

The formation constants are calculated from the titration curves. The displacement of the titration curve of the metal-EBT mixture relative to the curve of the free EBT is used to determine the concentration of the complex at each point of the titration. Computer programs are often used to refine the stability constants from the potentiometric data.

-

Visualizations

Chelation of a Divalent Metal Ion by Eriochrome Black T```dot

// Node styles EBT [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }

Caption: Workflow for determining stoichiometry using Job's method.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining formation constants via potentiometry.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. gspchem.com [gspchem.com]

- 3. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Chrominfo: Eriochrome black T indicator in complexometric titration [chrominfo.blogspot.com]

- 6. Job's continuous variation method: Significance and symbolism [wisdomlib.org]

- 7. Job plot - Wikipedia [en.wikipedia.org]

- 8. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 9. asdlib.org [asdlib.org]

- 10. hakon-art.com [hakon-art.com]

- 11. youtube.com [youtube.com]

- 12. asianpubs.org [asianpubs.org]

Stability of Solochrome Black T in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solochrome Black T, also known as Eriochrome Black T (EBT), is a versatile azo dye widely employed as a complexometric indicator in analytical chemistry, particularly for the determination of metal ions such as calcium and magnesium in water hardness testing. Despite its utility, the stability of this compound T in aqueous solutions is a critical consideration for ensuring the accuracy and reproducibility of experimental results. This technical guide provides a comprehensive overview of the factors influencing its stability, available quantitative data, and protocols for its use.

Physicochemical Properties and Stability Profile

This compound T is a complex organic molecule with the chemical formula C₂₀H₁₂N₃NaO₇S. While the solid, powdered form of this compound T is generally stable with an indefinite shelf life if stored properly in a cool, dry place, its aqueous solutions are known to be unstable. This instability can manifest as a fading of the solution's color over time, which can interfere with accurate endpoint determination in titrations.

Factors Influencing Stability:

-

pH: The color of this compound T is highly dependent on the pH of the solution. It exhibits different colors in acidic, neutral, and alkaline conditions due to the protonation or deprotonation of its hydroxyl groups. The pKa values for this compound T are 6.3 and 11.5. The optimal pH range for its use as an indicator is typically between 8 and 10.

-

Light: Exposure to light, particularly UV radiation, can cause the decomposition of this compound T. Therefore, solutions should be stored in amber or opaque containers to minimize photodegradation.

-

Oxidizing and Reducing Agents: this compound T is incompatible with strong oxidizing and reducing agents, which can lead to its degradation.

-

Metal Ions: The presence of metal ions, such as Ca²⁺ and Mg²⁺, leads to the formation of complexes with this compound T, resulting in a color change from blue to wine-red. While this is the basis of its indicator function, the stability of these metal complexes is also a factor in the overall stability of the solution.

-

Temperature: Elevated temperatures can accelerate the degradation of this compound T in aqueous solutions.

Quantitative Stability Data

Quantitative data on the non-photocatalytic degradation of this compound T in aqueous solutions is limited in the scientific literature. Most kinetic studies have focused on its photocatalytic degradation, which involves the use of a catalyst and a light source to accelerate decomposition.

| Parameter | Condition | Value | Reference |

| Photodegradation Rate Constant (k) | TiO₂ nanoparticles, UV light | 0.017 min⁻¹ (pseudo-first order) | [1][2] |

| Photodegradation Rate | ZnO nanoparticles, UV light, pH 11 | 99.64% degradation | [3] |

| Photodegradation Rate Constant (k) | BaWO₄ photocatalyst | 0.00994 min⁻¹ | [4] |

| Shelf Life (Commercial Solution) | 0.1% in ethanol, denatured | Not specified, but stable under normal storage | [5] |

| Shelf Life (Commercial Solution) | USP Test Solution | 9 months | [6] |

| Shelf Life (Lab Prepared Solution) | 0.4 g/L in water and ethanol | At least 2 months | [7] |

It is important to note that the photodegradation rate constants are specific to the experimental conditions used and are not directly transferable to the stability of the solution under normal storage conditions. The shelf life of commercially available solutions provides a practical indication of its stability, which is often enhanced by the use of co-solvents or stabilizers.

Experimental Protocols

Preparation of a Stabilized this compound T Indicator Solution

This protocol describes the preparation of a this compound T indicator solution with enhanced stability for use in complexometric titrations.

Materials:

-

This compound T (powder)

-

Hydroxylamine hydrochloride

-

95% Ethanol or Methanol

-

Distilled or deionized water

-

Ammonia buffer (for titrations)

Procedure:

-

Dissolve 0.4 to 0.5 grams of this compound T powder in 100 mL of 95% ethanol or methanol.

-

Alternatively, for an aqueous-based solution, dissolve 0.4 grams of this compound T in 100 mL of distilled water. Note that this solution will be less stable.

-

To enhance stability, some protocols recommend the addition of a stabilizer. For example, triethanolamine can be added to slow down polymerization.

-

Another method to improve stability involves the addition of hydroxylamine hydrochloride. For a 0.5% w/v solution, dissolve 0.5 g of EBT and 2 g of hydroxylamine hydrochloride in ethanol to a final volume of 100 mL.[4]

-

Store the prepared indicator solution in a tightly sealed, amber glass bottle in a cool, dark place.

General Protocol for Assessing Aqueous Stability (UV-Vis Spectrophotometry)

This protocol provides a general workflow for studying the stability of this compound T in an aqueous solution over time.

Equipment:

-

UV-Vis Spectrophotometer

-

pH meter

-

Constant temperature incubator or water bath

-

Volumetric flasks and pipettes

-

Amber glass storage bottles

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound T in a suitable aqueous buffer at a known concentration and desired pH.

-

Storage Conditions: Aliquot the solution into several amber glass bottles and store them under controlled conditions (e.g., specific temperature and light exposure).

-

Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw a sample from one of the bottles.

-

Spectrophotometric Analysis:

-

Record the UV-Vis absorption spectrum of the sample over a relevant wavelength range (e.g., 400-700 nm).

-

Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound T.

-

-

Data Analysis:

-

Plot the absorbance at λmax versus time.

-

Calculate the percentage of this compound T remaining at each time point relative to the initial concentration.

-

Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., zero-order, first-order, or second-order).

-

Signaling Pathways and Experimental Workflows

Acid-Base Equilibrium of this compound T

The following diagram illustrates the pH-dependent color changes of this compound T in an aqueous solution.

Complexometric Titration Workflow

The diagram below outlines the chemical reactions and color changes during the complexometric titration of metal ions (M²⁺, e.g., Ca²⁺, Mg²⁺) with EDTA using this compound T as an indicator.

Conclusion

The stability of this compound T in aqueous solutions is a multifaceted issue influenced by pH, light, temperature, and the presence of other chemical species. While its solid form is stable, its aqueous solutions have a limited shelf life. For applications requiring high accuracy, it is recommended to use freshly prepared indicator solutions or to employ stabilization techniques. Further research into the non-photocatalytic degradation kinetics and the development of validated stability-indicating analytical methods would be beneficial for a more comprehensive understanding of its stability profile.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient removal of Eriochrome black-T from aqueous solution using NiFe2O4 magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. archpdfs.lps.org [archpdfs.lps.org]

CAS number and molecular weight of Solochrome Black T

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solochrome Black T, also known as Eriochrome Black T, a versatile complexometric indicator and azo dye. This document details its chemical and physical properties, outlines key experimental protocols for its application, and illustrates associated mechanisms and workflows.

Core Chemical and Physical Properties

This compound T is widely recognized for its application in analytical chemistry, particularly in complexometric titrations. Its utility stems from its ability to form colored complexes with metal ions.

| Property | Data |

| CAS Number | 1787-61-7 |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S |

| Molecular Weight | 461.38 g/mol |

| Appearance | Dark brown to black powder |

| Solubility in Water | 50 g/L at 20°C |

| Solubility in Ethanol | Soluble |

| pH Range for Indicator Use | 7-11 |

| pKa Values | 6.2, 11.55 |

| Absorption Maximum (λmax) | 610-630 nm in a pH 10.0 ammonia buffer with 0.05M EDTA[1] |

Mechanism of Action in Complexometric Titrations

This compound T is a metal ion indicator that exhibits a distinct color change in the presence of metal ions. In a buffered solution at pH 10, the deprotonated form of this compound T is blue.[2] When it forms a complex with metal ions such as Ca²⁺ and Mg²⁺, it turns wine-red.[2][3]

During a complexometric titration with ethylenediaminetetraacetic acid (EDTA), the EDTA, being a stronger chelating agent, progressively binds with the free metal ions.[4] At the endpoint of the titration, all the metal ions that were complexed with the this compound T are chelated by the EDTA. This releases the free indicator molecule, causing the solution to revert to its blue color, thus signaling the completion of the reaction.[2]

Caption: Color change mechanism of this compound T in EDTA titration.

Experimental Protocols

Determination of Water Hardness by EDTA Titration

This protocol details the use of this compound T as an indicator for determining the total hardness of a water sample.

Materials:

-

Hard water sample

-

0.01M EDTA standard solution

-

Ammonia buffer solution (pH 10)

-

This compound T indicator solution

-

Burette, pipette, conical flask

-

Distilled water

-

Hydroxylamine hydrochloride solution (to reduce manganese interference)[5]

-

Sodium cyanide solution (optional, for masking heavy metal interferences)[5]

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 50 mL) of the hard water sample into a conical flask.[6]

-

Interference Removal (if applicable): Add 1 mL of hydroxylamine hydrochloride solution to reduce any higher oxidation states of manganese.[5] If heavy metals are present, add 2 mL of sodium cyanide solution (with extreme caution as it is highly toxic).[5]

-

pH Adjustment: Add 1-2 mL of the ammonia buffer solution to the flask to maintain the pH at approximately 10.[6]

-

Indicator Addition: Add 3-5 drops of the this compound T indicator solution. The solution will turn a wine-red color if calcium or magnesium ions are present.[6]

-

Titration: Fill the burette with the standard 0.01M EDTA solution. Titrate the water sample with the EDTA solution slowly while constantly swirling the flask.[6]

-

Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to a distinct blue.[6]

-

Calculation: The total hardness of the water is calculated based on the volume of EDTA solution used.

Caption: Experimental workflow for water hardness determination.

Preparation of this compound T Indicator Solution

Materials:

-

This compound T powder

-

Ethanol (95% or absolute)

-

Hydroxylamine hydrochloride

-

Volumetric flask (100 mL)

-

Beaker and stirring rod

Procedure:

-

Weigh 0.5 g of this compound T powder and transfer it to a 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the flask and swirl to dissolve the powder.

-

Weigh 4.5 g of hydroxylamine hydrochloride and add it to the flask. Swirl until it is completely dissolved.[7]

-

Dilute the solution to the 100 mL mark with ethanol and mix thoroughly.

-

Store the prepared indicator solution in a tightly sealed bottle.

Other Applications of this compound T

Beyond its primary role in water hardness testing, this compound T has several other applications in research and industry.

| Application Area | Description |

| Textile Industry | Used as a mordant dye for wool, silk, and nylon, imparting black shades.[1][2] |

| Rare Earth Metal Detection | Employed in the spectrophotometric and polarographic determination of rare earth metals.[4][8] It can be used as a post-column reagent in ion chromatography for the detection of lanthanides.[9] |

| Pharmaceutical Analysis | Utilized in the spectrophotometric determination of various pharmaceutical compounds, including diphenhydramine hydrochloride and certain sulphanilamides.[1] |

Synthesis Overview

The synthesis of this compound T involves the diazotization of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, followed by coupling with naphthalen-1-ol.[10]

Caption: Simplified synthesis pathway of this compound T.

References

- 1. researchgate.net [researchgate.net]

- 2. chemiis.com [chemiis.com]

- 3. ERIOCHROME BLACK T AR | Ennore India Chemicals [ennoreindiachemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 7. CN105181689A - Preparation method for eriochrome black T test paper for urinary calcium ions - Google Patents [patents.google.com]

- 8. Eriochrome Black T - Wikipedia [en.wikipedia.org]

- 9. Eriochrome Black T as a post-column reagent for the ion chromatographic determination of rare earths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eriochrome Black T | 1787-61-7 [chemicalbook.com]

An In-depth Technical Guide to the Azo Dye Nature of Eriochrome Black T

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriochrome Black T (EBT) is a prominent member of the azo dye family, widely recognized for its application as a complexometric indicator, particularly in the quantification of metal ions in aqueous solutions. Its utility is rooted in the distinct color change it undergoes upon forming complexes with metal ions. This technical guide provides a comprehensive examination of the azo dye characteristics of Eriochrome Black T, including its chemical structure, synthesis, and the physicochemical principles governing its function as a metallochromic indicator. Detailed experimental protocols for its application in water hardness determination are presented, alongside a compilation of quantitative data, including pKa values, stability constants with various metal ions, and UV-Visible absorption maxima.

Introduction

Eriochrome Black T (EBT), chemically known as sodium 1-(1-hydroxy-2-naphthylazo)-6-nitro-2-naphthol-4-sulfonate, is an anionic monoazo dye.[1] The presence of the azo group (-N=N-) chromophore, bonded to two naphthalene-based ring structures, is fundamental to its color and chemical reactivity. The molecule also possesses hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups that play a crucial role in its solubility in water and its ability to act as a chelating agent for metal ions.[1]

The primary application of EBT is as an indicator in complexometric titrations with ethylenediaminetetraacetic acid (EDTA) for the determination of water hardness, which is a measure of the concentration of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[2] The principle of this application lies in the formation of a colored complex between EBT and the metal ions, which is then titrated with a stronger chelating agent, EDTA. The endpoint is signaled by a distinct color change when all the metal ions have been complexed by EDTA, liberating the free indicator.

Chemical and Physical Properties

The properties of Eriochrome Black T are integral to its function as a complexometric indicator. These properties are summarized below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₁₂N₃NaO₇S | [2] |

| Molar Mass | 461.38 g/mol | [2] |

| Appearance | Brownish-black to black powder | [3] |

| Solubility | Soluble in water | [3] |

| pKa₁ | 6.3 | [2] |

| pKa₂ | 11.5 | [2] |

Stability Constants of Metal-EBT Complexes

The stability of the complexes formed between Eriochrome Black T and various metal ions is a critical factor in its application as an indicator. The logarithm of the formation constants (log K) for several metal ions are presented below. It is important to note that EBT forms 1:1 complexes with Ca²⁺ and Mg²⁺ at a pH of 8-10.

| Metal Ion | Stoichiometry (Metal:EBT) | log K | Conditions | Reference(s) |

| Ni(II) | 1:1 | 8.17 | 0.1 M phosphate buffer, pH 6.0 | |

| Ni(II) | 1:2 | 11.17 | 0.1 M phosphate buffer, pH 6.0 | |

| Fe(III), Co(II), Cu(II), Zn(II), Cd(II), Hg(II), Pb(II) | - | Evaluated in 50% ethanol | - | [4] |

Note: Specific log K values for the second list of metals were not available in a consolidated table within the search results.

UV-Visible Absorption Data

The color changes of Eriochrome Black T are a direct consequence of shifts in its UV-Visible absorption spectrum upon changes in pH and complexation with metal ions.

| Species | pH | λmax (nm) | Reference(s) |

| EBT (Free Indicator) | - | 566 | [5] |

| EBT (Protonated form, HEB²⁻) | - | 519 (calculated) | |

| EBT (Protonated form, EB³⁻) | - | 529 (calculated) | |

| EBT (Experimental) | - | 532 | |

| Ca²⁺-EBT Complex | 9.5 - 11.5 | 542 |

Synthesis of Eriochrome Black T

The synthesis of Eriochrome Black T involves a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction. The precursor for EBT is 1-amino-2-naphthol-4-sulfonic acid.

Detailed Synthesis Protocol

Disclaimer: This is a generalized protocol based on the synthesis of similar azo dyes and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Diazotization of 1-Amino-2-naphthol-4-sulfonic acid

-

In a beaker, dissolve a specific molar equivalent of 1-amino-2-naphthol-4-sulfonic acid in a minimal amount of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a cold aqueous solution of sodium nitrite (NaNO₂) with a slight molar excess compared to the starting amine.

-

Slowly add the cold sodium nitrite solution to the amine solution dropwise, maintaining the temperature between 0-5 °C. Continue stirring for approximately 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with 1-Naphthol

-

In a separate beaker, dissolve a molar equivalent of 1-naphthol in an aqueous solution of sodium hydroxide, and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the alkaline 1-naphthol solution with vigorous stirring. The coupling reaction is typically rapid and results in the formation of the colored azo dye.

-

Maintain the alkaline pH of the reaction mixture by adding sodium carbonate solution as needed.

-

After the addition is complete, continue stirring the mixture in the ice bath for another 1-2 hours to ensure the completion of the coupling reaction.

-

The synthesized Eriochrome Black T can then be isolated by filtration, washed with a saturated sodium chloride solution to aid in precipitation ("salting out"), and dried.

Mechanism of Action as a Complexometric Indicator

The function of Eriochrome Black T as a complexometric indicator is based on the principles of coordination chemistry and acid-base equilibria. The color changes observed are due to the different electronic transitions within the molecule in its free, protonated, and complexed states.

Chemical Transformation Pathways

The following diagram illustrates the key chemical transformations of Eriochrome Black T.

Caption: Chemical transformations of Eriochrome Black T with pH and metal ions.

Experimental Protocol: Determination of Water Hardness

This section provides a detailed protocol for the determination of total water hardness using Eriochrome Black T as an indicator and EDTA as the titrant.

Reagents and Solutions

-

Standard EDTA Solution (0.01 M): Dissolve 3.723 g of disodium ethylenediaminetetraacetate dihydrate in distilled water and dilute to 1 L in a volumetric flask.

-

Buffer Solution (pH 10): Dissolve 67.5 g of ammonium chloride in 570 mL of concentrated ammonia solution and dilute to 1 L with distilled water.

-

Eriochrome Black T Indicator Solution: Dissolve 0.5 g of Eriochrome Black T in 100 mL of triethanolamine or isopropanol.

Experimental Workflow

The following diagram outlines the workflow for the complexometric titration.

Caption: Workflow for water hardness determination by EDTA titration.

Step-by-Step Procedure

-

Pipette 50.0 mL of the water sample into a 250 mL conical flask.

-

Add 1-2 mL of the pH 10 buffer solution to the flask and swirl to mix.

-

Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a wine-red color if calcium or magnesium ions are present.

-

Fill a burette with the standard 0.01 M EDTA solution and record the initial volume.

-

Titrate the water sample with the EDTA solution under constant swirling.

-

The endpoint is reached when the color of the solution changes sharply from wine-red to a distinct blue.

-

Record the final volume of the EDTA solution used.

-

Repeat the titration at least two more times to ensure concordant results.

Calculation of Water Hardness

The total hardness of the water sample, expressed as mg/L of CaCO₃, can be calculated using the following formula:

Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used in the titration (mL)

-

M_EDTA = Molarity of the EDTA solution (mol/L)

-

100.09 = Molar mass of CaCO₃ ( g/mol )

-

V_sample = Volume of the water sample taken (mL)

Conclusion

Eriochrome Black T remains an indispensable tool in analytical chemistry, particularly for the determination of water hardness. Its nature as an azo dye, with its characteristic chromophoric group and chelating functionalities, allows for a simple yet accurate visual endpoint detection in complexometric titrations. Understanding the chemical principles of its synthesis, its acid-base and coordination chemistry, and the specifics of its application in experimental protocols is crucial for researchers, scientists, and professionals in fields where water quality and metal ion analysis are paramount. This guide has provided a detailed overview of these aspects, supported by quantitative data and clear procedural outlines, to serve as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes: Using Solochrome Black T in Complexometric Titrations with EDTA

Introduction

Complexometric titration is a powerful analytical technique used for the quantitative determination of metal ions in a solution. Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent that forms stable, water-soluble complexes with a wide range of metal ions in a 1:1 ratio.[1][2] Solochrome Black T, also known as Eriochrome Black T (EBT), is a common metallochromic indicator used to detect the endpoint in EDTA titrations, particularly for the determination of water hardness (total Ca²⁺ and Mg²⁺ concentration).[3][4][5][6][7] At the endpoint, a sharp color change from wine red to blue indicates that all the metal ions have been complexed by EDTA.[3][4][5][7]

Principle of Titration

The titration is based on the principle that EDTA forms a more stable complex with metal ions than the indicator does.[4][8] this compound T forms a wine-red complex with metal ions like Mg²⁺ and Ca²⁺ at a buffered pH of approximately 10.[3][4][5][7] During the titration, the EDTA solution is added to the sample containing the metal ions and the indicator. EDTA, being a stronger chelating agent, first complexes with the free metal ions in the solution.[9] Once all the free metal ions have reacted, the EDTA then displaces the metal ions from the weaker metal-indicator complex.[9][10] This releases the free indicator into the solution, causing a distinct color change from the wine-red of the metal-indicator complex to the blue of the free indicator, signaling the endpoint of the titration.[3][4][5][7]

The reactions can be summarized as follows:

-

Formation of Metal-Indicator Complex (Wine Red): M²⁺ + HIn²⁻ (Blue) → MIn⁻ (Wine Red) + H⁺ (where M²⁺ represents Ca²⁺ or Mg²⁺ and HIn²⁻ is the blue form of the indicator at pH 10)

-

Complexation of Free Metal Ions by EDTA: M²⁺ + [EDTA]⁴⁻ → [M-EDTA]²⁻ (Colorless)

-

Endpoint Reaction (Color Change to Blue): MIn⁻ (Wine Red) + [EDTA]⁴⁻ → [M-EDTA]²⁻ (Colorless) + HIn²⁻ (Blue)

The titration is carried out at a pH of 10, typically using an ammonia-ammonium chloride buffer, to ensure the stability of the metal-EDTA complexes and the proper functioning of the indicator.[4][5][6][8]

Quantitative Data

The stability of the complexes formed between the metal ions, EDTA, and the indicator is crucial for a successful titration. The following table summarizes the logarithm of the formation constants (log K) for relevant complexes. A higher log K value indicates a more stable complex.

| Metal Ion | log K (Metal-EDTA) | log K (Metal-Solochrome Black T) | Optimal pH for Titration |

| Ca²⁺ | 10.69[11] | ~4-5 | > 8[12] |

| Mg²⁺ | 8.79[11] | ~7 | ~10[13] |

| Zn²⁺ | 16.50[11] | ~12 | 9.5 - 10[14] |

Note: The stability of the metal-indicator complex must be less than that of the metal-EDTA complex for the titration to be effective.

Experimental Protocols

A. Preparation of Reagents

-

0.01 M EDTA Standard Solution:

-

Dry approximately 2 g of the disodium salt of EDTA (Na₂H₂Y·2H₂O) at 80°C for 1 hour.

-

Accurately weigh about 1.86 g of the dried reagent and dissolve it in deionized water in a 500 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.[15] Store in a polyethylene bottle.

-

-

Ammonia-Ammonium Chloride Buffer (pH 10):

-

Dissolve 7 g of ammonium chloride (NH₄Cl) in 30 mL of deionized water.

-

Add 57 mL of concentrated ammonia solution (NH₄OH) and dilute to 100 mL with deionized water.[14] This solution should be prepared in a fume hood.

-

-

This compound T (Eriochrome Black T) Indicator Solution:

B. Standardization of the EDTA Solution

The EDTA solution can be standardized against a primary standard calcium carbonate solution.

-

Preparation of Standard Calcium Solution (0.01 M):

-

Accurately weigh about 1.0 g of anhydrous calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours, and transfer it to a 1 L volumetric flask.

-

Carefully add dilute hydrochloric acid (HCl) dropwise until the CaCO₃ is completely dissolved.

-

Dilute to the mark with deionized water and mix well.

-

-

Titration Procedure:

-

Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.

-

Add 75 mL of deionized water.

-

Add 2 mL of the pH 10 ammonia buffer solution.

-

Add a small amount of the this compound T indicator (a few drops of the solution or a pinch of the solid mixture) to give a wine-red color.

-

Titrate with the prepared EDTA solution until the color changes from wine-red to a clear blue.

-

Repeat the titration at least twice more and calculate the average volume of EDTA used.

-

The molarity of the EDTA solution can be calculated using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the calcium standard solution, and M₂ and V₂ are the molarity and volume of the EDTA solution.

-

C. Determination of Total Hardness in a Water Sample

-

Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.[5]

-

Add 2 mL of the pH 10 ammonia buffer solution.[7]

-

Add 3-5 drops of the this compound T indicator solution. The solution should turn wine-red if hardness is present.[5]

-

Titrate with the standardized 0.01 M EDTA solution, swirling the flask, until the color changes from wine-red through purple to a distinct blue.[3][5]

-

Record the volume of EDTA used.

-

Repeat the titration for two more samples to obtain concordant results.

-

Calculate the total hardness of the water, usually expressed in ppm of CaCO₃.

Calculation of Total Hardness:

Total Hardness (as ppm CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

-

V_EDTA = Volume of EDTA solution used in mL

-

M_EDTA = Molarity of the EDTA solution

-

100.09 = Molar mass of CaCO₃ in g/mol

-

V_sample = Volume of the water sample in mL

Visualizations

Caption: Workflow for the determination of water hardness using EDTA and this compound T.